molecular formula C8H10BrNO B2653525 5-Bromo-2,4,6-trimethylpyridin-3-ol CAS No. 1823879-46-4

5-Bromo-2,4,6-trimethylpyridin-3-ol

Cat. No. B2653525
CAS RN: 1823879-46-4
M. Wt: 216.078
InChI Key: ZUTGJQXVOPBYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4,6-trimethylpyridin-3-ol is a chemical compound with the CAS Number: 1823879-46-4 . It has a molecular weight of 216.08 and its IUPAC name is 5-bromo-2,4,6-trimethylpyridin-3-ol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,4,6-trimethylpyridin-3-ol is 1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-2,4,6-trimethylpyridin-3-ol is a solid compound . It has a molecular weight of 216.08 .

Scientific Research Applications

Synthesis of Metal-complexing Molecular Rods

5-Bromo-2,4,6-trimethylpyridin-3-ol serves as a precursor in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are essential for preparing metal-complexing molecular rods, which have applications in designing new materials with specific electronic or photonic properties. The synthesis process involves Stille coupling and bromination techniques, providing a pathway to versatile molecular structures with potential utility in nanotechnology and molecular electronics (Schwab, Fleischer, & Michl, 2002).

Organic Synthesis and Ligand Design

This compound also plays a crucial role in the synthesis of various organic molecules and ligands. For instance, it has been used in the preparation of 5'-substituted-6-carboxylic-2,2'-bipyridine acid derivatives. These derivatives are significant for building preorganized ligands that can bind to metal ions, potentially useful in creating complex coordination compounds for catalysis or materials science. The transformation of the bromo group into an ester or acid functionality allows for further derivatization and functionalization, opening new avenues for the rational design of sophisticated ligands (Charbonnière, Weibel, & Ziessel, 2002).

Electrocatalytic Carboxylation

The compound is a substrate in the electrocatalytic carboxylation reactions with CO2, converting 2-amino-5-bromopyridine to 6-aminonicotinic acid in ionic liquids. This reaction demonstrates the utility of 5-Bromo-2,4,6-trimethylpyridin-3-ol derivatives in synthesizing valuable organic compounds from simple precursors under environmentally benign conditions. Such processes are of significant interest for the development of green chemistry methodologies, where CO2 acts as a carbon source in organic synthesis (Feng, Huang, Liu, & Wang, 2010).

Novel Pyridine Derivatives Synthesis

Another application involves the palladium-catalyzed Suzuki cross-coupling reaction, leading to the creation of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives are studied for their potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such research underlines the importance of 5-Bromo-2,4,6-trimethylpyridin-3-ol derivatives in medicinal chemistry, where they serve as key intermediates in the discovery and development of new therapeutic agents (Ahmad et al., 2017).

Future Directions

While specific future directions for 5-Bromo-2,4,6-trimethylpyridin-3-ol are not available, research into similar compounds often focuses on their potential applications in various fields, including as selective fibroblast growth factor receptor 4 inhibitors .

properties

IUPAC Name

5-bromo-2,4,6-trimethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-4-7(9)5(2)10-6(3)8(4)11/h11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTGJQXVOPBYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4,6-trimethylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.